molecular formula C21H33NO2 B13419141 (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

Cat. No.: B13419141
M. Wt: 331.5 g/mol
InChI Key: GEQKTSPOTKEYOG-XZAICMRMSA-N
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Description

The compound “(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the fused ring system and the introduction of the piperidine and ethenyl groups. Common synthetic routes might include:

    Cyclization reactions: to form the fused ring system.

    Alkylation and acylation reactions: to introduce the methyl and piperidine groups.

    Olefination reactions: to introduce the ethenyl group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating its effects on biological systems and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Using it as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. This might include:

    Binding to specific receptors: in biological systems.

    Inhibiting or activating enzymes: involved in metabolic pathways.

    Interacting with nucleic acids: to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fused ring systems with piperidine and ethenyl groups. Examples could be:

    (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one analogs: .

    Other benzofuran derivatives: with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14-,15+,16+,17-,18+,19-,20+/m0/s1

InChI Key

GEQKTSPOTKEYOG-XZAICMRMSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C

Canonical SMILES

CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C

Origin of Product

United States

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